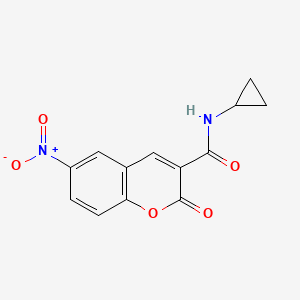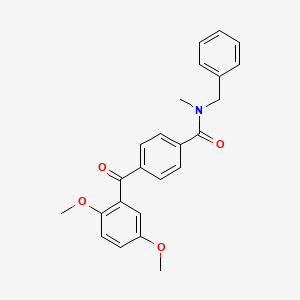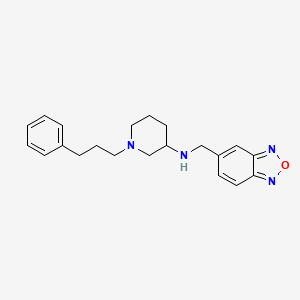![molecular formula C16H14F3NO4 B5995071 3,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5995071.png)
3,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide is an organic compound with the molecular formula C16H14F3NO4. This compound is characterized by the presence of methoxy groups at the 3 and 4 positions of the benzene ring, and a trifluoromethoxy group attached to the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 4-(trifluoromethoxy)aniline.
Amidation Reaction: The 3,4-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 4-(trifluoromethoxy)aniline in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of a nitro group would produce an amine.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4/c1-22-13-8-3-10(9-14(13)23-2)15(21)20-11-4-6-12(7-5-11)24-16(17,18)19/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLSISLZBQTGIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE](/img/structure/B5995006.png)


![3-(1-naphthylamino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5995022.png)
![3-Thiophenecarboxylicacid,2-[[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]amino]-5-phenyl-,methylester(9CI)](/img/structure/B5995030.png)
![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5995043.png)

![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]naphthalene-2-sulfonamide](/img/structure/B5995055.png)
![2-[4-[3-(ethoxymethyl)-4-methoxybenzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5995056.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-(2-furyl)propanamide](/img/structure/B5995057.png)
![4-(2-isopropoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5995059.png)
![1-(Azepan-1-yl)-3-[3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenoxy]propan-2-ol](/img/structure/B5995067.png)
![N-(2,5-dichlorophenyl)-2-(4-hydroxy-2-{[1-(4-methoxyphenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B5995069.png)
